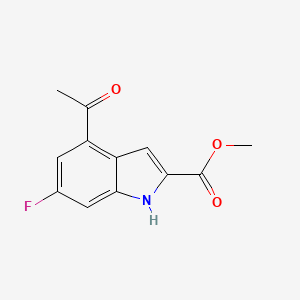
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of Functional Groups: The acetyl and fluoro groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid group on the indole ring can be esterified using methanol and a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The fluoro group also enhances its stability and potential interactions with biological targets .
Eigenschaften
Molekularformel |
C12H10FNO3 |
|---|---|
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-6(15)8-3-7(13)4-10-9(8)5-11(14-10)12(16)17-2/h3-5,14H,1-2H3 |
InChI-Schlüssel |
YYCHTXPJXOUPAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C=C(NC2=CC(=C1)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















